molecular formula C14H10ClFO2 B6403598 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid CAS No. 1261892-24-3

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid

Cat. No.: B6403598
CAS No.: 1261892-24-3
M. Wt: 264.68 g/mol
InChI Key: WHJPRDREYXHHSQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with 6-fluorobenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the chloro or fluoro substituents can yield the corresponding dehalogenated products.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

  • Oxidation yields carboxylic acids.
  • Reduction yields dehalogenated benzoic acids.
  • Substitution yields various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to target molecules, thereby increasing its efficacy.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)benzoic acid
  • 2-(4-Fluoro-2-methylphenyl)benzoic acid
  • 2-(4-Chloro-2-methylphenyl)-5-fluorobenzoic acid

Uniqueness: 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-7-9(15)5-6-10(8)11-3-2-4-12(16)13(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJPRDREYXHHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690365
Record name 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-24-3
Record name 4'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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